molecular formula C13H19NO B15167804 Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI) CAS No. 514168-46-8

Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI)

Cat. No.: B15167804
CAS No.: 514168-46-8
M. Wt: 205.30 g/mol
InChI Key: RYVJPLDAEFFOTE-RFHHWMCGSA-N
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Description

Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI) is a derivative of aziridine, a three-membered nitrogen-containing heterocycle Aziridines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aziridine derivatives typically involves the reaction of alkenes with nitrene precursors or imines with carbene precursors . For the specific compound , the synthetic route may involve the use of chiral catalysts to ensure the correct stereochemistry. Common reagents include transition-metal catalysts and various oxidizing agents to facilitate the formation of the aziridine ring.

Industrial Production Methods

Industrial production of aziridines often relies on the dehydration of aminoethanol using oxide catalysts at high temperatures . Another method involves the conversion of aminoethanol to its sulfate ester, followed by base-induced sulfate elimination . These methods are scalable and provide a reliable means of producing aziridine derivatives on a large scale.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The compound Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI) is unique due to its specific stereochemistry and the presence of functional groups that can participate in a variety of chemical reactions

Properties

CAS No.

514168-46-8

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(2S)-2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]aziridine

InChI

InChI=1S/C13H19NO/c1-3-12-9-14(12)13(10-15-2)11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3/t12-,13-,14?/m0/s1

InChI Key

RYVJPLDAEFFOTE-RFHHWMCGSA-N

Isomeric SMILES

CC[C@H]1CN1[C@@H](COC)C2=CC=CC=C2

Canonical SMILES

CCC1CN1C(COC)C2=CC=CC=C2

Origin of Product

United States

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